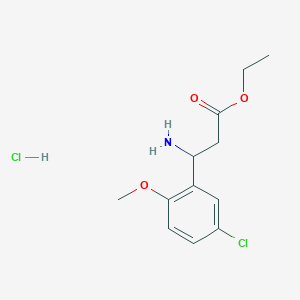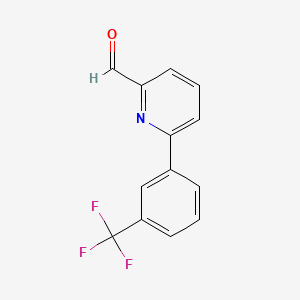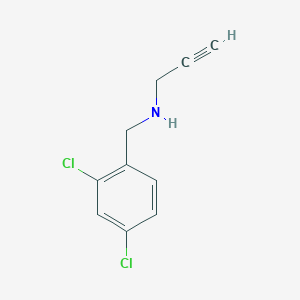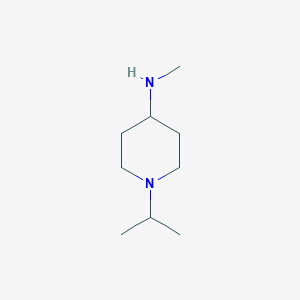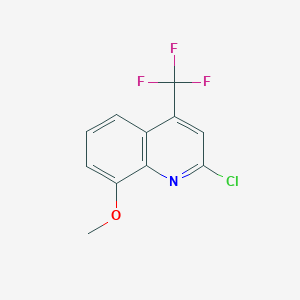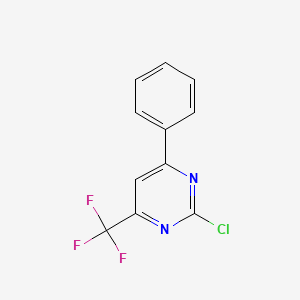
2-Chloro-4-phenyl-6-(trifluoromethyl)pyrimidine
Overview
Description
2-Chloro-4-phenyl-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative . It’s a compound that has been used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its density and refractive index .Scientific Research Applications
Inhibitors of Gene Expression
2-Chloro-4-phenyl-6-(trifluoromethyl)pyrimidine has been studied for its role as an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. Research by Palanki et al. (2000) focused on the structure-activity relationship of this compound, revealing its potential in improving oral bioavailability and effectiveness in cell-based activities. The study also highlighted the significance of the carboxamide group at the 5-position of the pyrimidine ring for maintaining activity (Palanki et al., 2000).
Synthesis of Substituted Phenyl-Pyrimidines
Research by Németh et al. (2010) explored the synthesis of 4-chloro-6-substituted phenyl-pyrimidines, which are key intermediates in several important enzyme inhibitors. The study presented two different synthetic procedures for the title compound and emphasized the influence of the substituent on the 6-phenyl ring (Németh et al., 2010).
Nonlinear Optical Exploration
The pyrimidine ring, a core component in DNA and RNA, has garnered interest for its applications in medicine and nonlinear optics (NLO). Hussain et al. (2020) investigated thiopyrimidine derivatives, including phenyl pyrimidine derivatives, for their NLO properties. This study provides insights into the potential of these derivatives for optoelectronic applications (Hussain et al., 2020).
Quantum Chemical Calculations and Molecular Docking
Gandhi et al. (2016) conducted a study on pyrimidine derivatives, particularly 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, focusing on its quantum chemical calculations, Hirshfeld surface analysis, and molecular docking. The study explored the impact of different substituted groups on molecular conformation and pharmacology (Gandhi et al., 2016).
Synthesis of Novel Imidazo [1,2-a]pyrimidine Compounds
Liu (2013) synthesized novel imidazo[1,2-a]pyrimidine compounds, starting with 6-[(trifluoromethyl) phenyl]-4-hydroxyl-2-aminopyrimidine. This study underlines the potential applications of these compounds in various fields due to the versatility of the pyrimidine ring (Liu, 2013).
Safety and Hazards
2-Chloro-4-phenyl-6-(trifluoromethyl)pyrimidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Mechanism of Action
Target of Action
Trifluoromethylpyridine (tfmp) derivatives, which are structurally similar, are used in the agrochemical and pharmaceutical industries . They are used for the protection of crops from pests and have also found applications in the pharmaceutical and veterinary industries .
Mode of Action
It’s known that the biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to interact with various biochemical pathways, contributing to their wide range of applications in the agrochemical and pharmaceutical industries .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives are known to influence their biological activities .
Result of Action
Tfmp derivatives are known to have a wide range of biological activities, contributing to their applications in the agrochemical and pharmaceutical industries .
Action Environment
The action, efficacy, and stability of 2-Chloro-4-phenyl-6-(trifluoromethyl)pyrimidine can be influenced by various environmental factors. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Properties
IUPAC Name |
2-chloro-4-phenyl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2/c12-10-16-8(7-4-2-1-3-5-7)6-9(17-10)11(13,14)15/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBONBUWLLLBOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


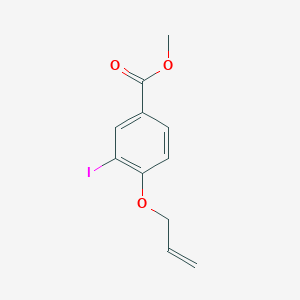

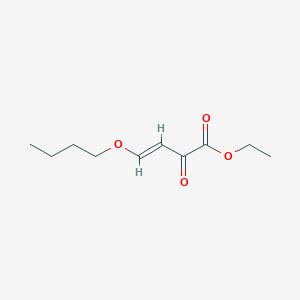
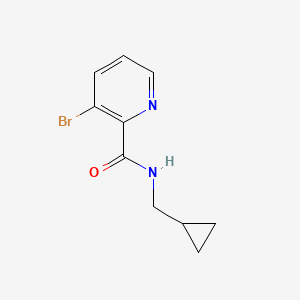

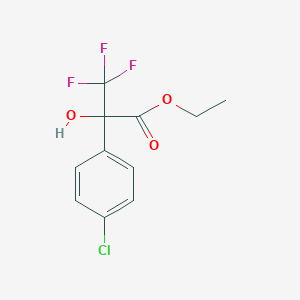
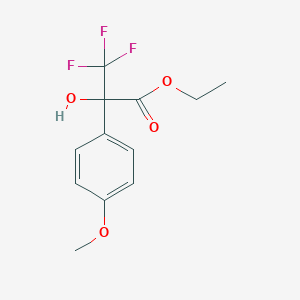
![5-Cyclohexylmethyl-1H-[1,2,4]triazol-3-ylamine](/img/structure/B3142342.png)
